

(2S)-Isoxanthohumol discovery and natural sources

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An In-depth Technical Guide to (2S)-Isoxanthohumol: Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Isoxanthohumol (IXN) is a prenylflavonoid of significant interest in the scientific community, primarily due to its diverse biological activities, including anti-inflammatory, anti-cancer, and phytoestrogenic properties. This technical guide provides a comprehensive overview of the discovery of IXN, its natural sources, and detailed methodologies for its extraction and synthesis. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Characterization

Isoxanthohumol is not typically found in significant quantities in raw hops; instead, it is primarily formed through the thermal isomerization of Xanthohumol (XN), the most abundant prenylated chalcone in the female inflorescences of the hop plant (Humulus lupulus L.).[1][2] The conversion from XN to IXN, a flavanone, occurs during the wort boiling process in brewing.[1] This structural change involves an intramolecular cyclization of the chalcone backbone.[3][4]

The metabolism of IXN in the human body is of particular interest as it can be O-demethylated by gut microflora and liver enzymes to form 8-prenylnaringenin (8-PN), one of the most potent



phytoestrogens known.[1][5][6] This biotransformation underscores the potential health implications of dietary IXN consumption.

Natural Sources and Quantitative Data

The primary natural source of **(2S)-Isoxanthohumol** is hops (Humulus lupulus L.) and hopderived products, most notably beer. The concentration of IXN in these sources can vary significantly depending on the hop variety, processing conditions, and brewing methods.

Table 1: Concentration of Isoxanthohumol in Various

Hop Varieties

Hop Variety	Isoxanthohumol Concentration (mg/kg)	Analytical Method
Various German Varieties	11 - 1,245	HPLC-DAD
American Varieties	22 - 882	HPLC-DAD
English Varieties	13 - 489	HPLC-DAD

Data compiled from multiple sources.

Table 2: Concentration of Isoxanthohumol in Different

Beer Types

Beer Type	Isoxanthohumol Concentration (mg/L)	Analytical Method
Lager	0.13 - 1.54	HPLC-MS/MS
Ale	0.35 - 2.87	HPLC-MS/MS
Stout	0.88 - 3.44	HPLC-MS/MS
Non-alcoholic	0.04 - 0.76	HPLC-MS/MS

Data compiled from multiple sources including Stevens et al., 1999.[7]

Experimental Protocols



This section provides detailed methodologies for the extraction of Isoxanthohumol from hops and its synthesis from Xanthohumol.

Extraction of Isoxanthohumol from Hops

This method offers an environmentally friendly approach to selectively extract IXN.

- Apparatus: Accelerated Solvent Extractor (ASE) system.
- Sample Preparation: 1 g of cryogenically ground hop pellets mixed with 2 g of sea sand.
- Extraction Cell: 11 mL stainless steel cell.
- · Solvent: Deionized water.
- Procedure:
 - Load the sample into the extraction cell.
 - Pressurize the system to 1500 psi.
 - Heat the cell to 150°C.
 - Perform static extraction for 30 minutes (e.g., 6 cycles of 5 minutes each).
 - o Rinse the cell with fresh solvent.
 - Purge the system with nitrogen gas to collect the extract.
- Analysis: The extract can be analyzed by HPLC-DAD to quantify the IXN content.[8][9][10]

SFE-CO2 is a highly tunable method for extracting various compounds from hops, including prenylflavonoids.

- Apparatus: Supercritical fluid extractor.
- Sample Preparation: Ground hop pellets.
- Solvent: Supercritical carbon dioxide, often with a co-solvent like ethanol.



Procedure:

- Load the ground hops into the extraction vessel.
- Pressurize the system with CO2 to the desired pressure (e.g., 25 MPa).
- Heat the vessel to the desired temperature (e.g., 50°C).
- Introduce the co-solvent (e.g., 80% ethanol) at a specific ratio.
- Initiate the extraction flow.
- Collect the extract by depressurizing the CO2 in a separator.
- Optimization: The yield and selectivity of IXN extraction can be optimized by adjusting pressure, temperature, and co-solvent concentration.[11][12][13]

Conventional solvent extraction remains a common method for obtaining IXN.

- Solvents: Ethanol, methanol, acetone, or mixtures thereof.
- Procedure:
 - Macerate or sonicate ground hop material with the chosen solvent (e.g., 1:10 solid-to-solvent ratio).
 - Separate the liquid extract from the solid residue by filtration or centrifugation.
 - The extraction can be repeated multiple times to improve yield.
 - The combined extracts are then concentrated under reduced pressure.
- Purification: The crude extract can be further purified using techniques like column chromatography on silica gel or selective adsorption on polyvinylpolypyrrolidone (PVPP).[14] [15][16][17]

Synthesis of Isoxanthohumol from Xanthohumol

This protocol describes the chemical isomerization of XN to IXN.



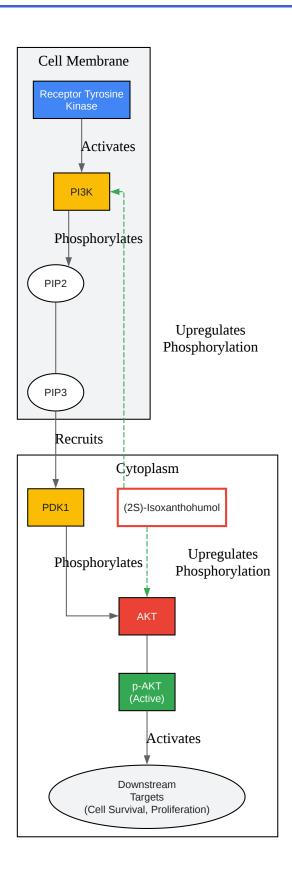
- Reaction: Alkaline-catalyzed intramolecular cyclization.
- Reagents: Xanthohumol, aqueous sodium hydroxide (NaOH).
- Procedure:
 - Dissolve Xanthohumol in a suitable solvent (e.g., methanol).
 - Cool the solution in an ice bath (0°C).
 - Slowly add a pre-cooled aqueous solution of NaOH while stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.
 - Once the reaction is complete, neutralize the mixture with an acid (e.g., formic acid).
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The resulting crude Isoxanthohumol can be purified by column chromatography or recrystallization.[4][18]

Signaling Pathways and Experimental Workflows

(2S)-Isoxanthohumol has been shown to modulate several key signaling pathways implicated in various diseases.

Signaling Pathways Modulated by (2S)-Isoxanthohumol

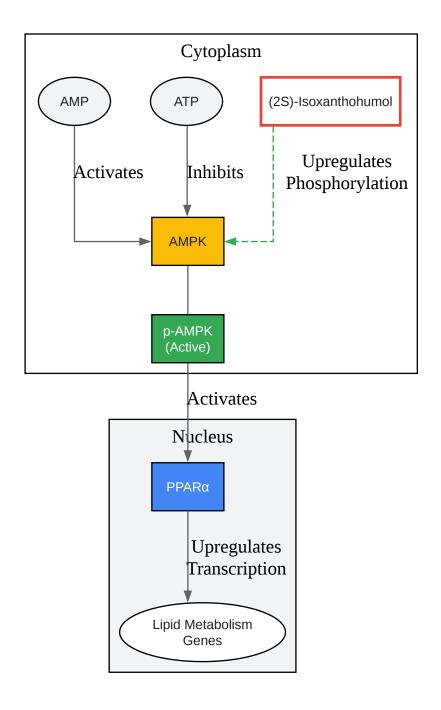




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Caption: (2S)-Isoxanthohumol upregulates the PI3K/AKT signaling pathway.

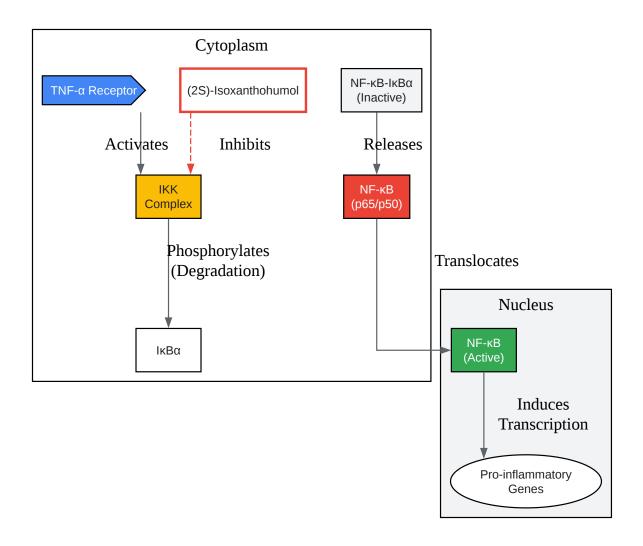




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Caption: (2S)-Isoxanthohumol activates the AMPK/PPAR α signaling pathway.



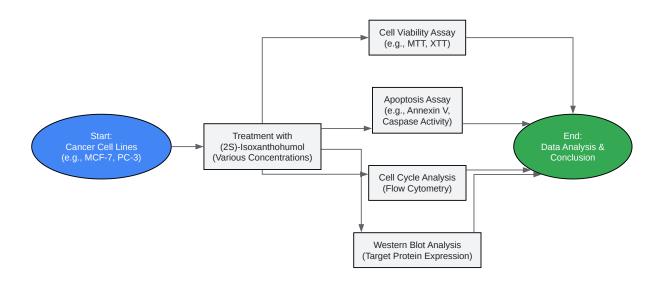


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Caption: **(2S)-Isoxanthohumol** inhibits the NF-kB inflammatory pathway.

Experimental Workflows

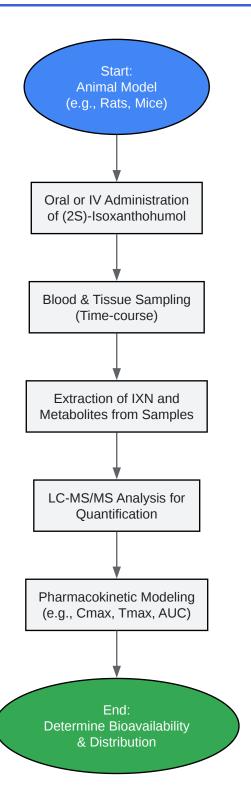




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Caption: A typical in vitro workflow for assessing the anticancer effects of (2S)-IXN.





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Caption: Workflow for an in vivo pharmacokinetic study of **(2S)-Isoxanthohumol**.[19][20][21] [22][23]



Conclusion

(2S)-Isoxanthohumol, a prenylflavonoid derived from hops, continues to be a compound of significant scientific interest. Its formation from Xanthohumol and its role as a precursor to the potent phytoestrogen 8-prenylnaringenin highlight the importance of understanding its chemistry and metabolism. This guide has provided a detailed overview of the discovery, natural sources, and analytical and synthetic methodologies related to IXN. The elucidation of its interactions with key cellular signaling pathways provides a foundation for future research into its therapeutic potential. The provided experimental protocols and workflows are intended to facilitate further investigation into this promising natural product.

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